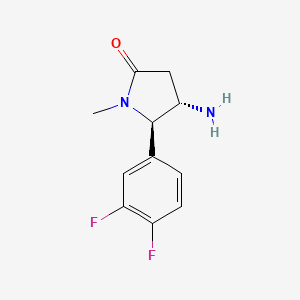
(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a pyrrolidinone ring substituted with an amino group and a difluorophenyl group, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Difluorophenyl Group: The difluorophenyl group is added through a cross-coupling reaction, often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-2-[(3,4-difluorophenyl)methyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole
- (4R,5S)-4-(3,4-Difluorophenyl)-2-[(2’-fluoro-3-biphenylyl)methyl]-2,6-diazaspiro[4.5]decan-7-one
Uniqueness
rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F2N2O |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
(4S,5R)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12F2N2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1 |
InChI Key |
BBCYIDHKKXBMSZ-GXSJLCMTSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















